N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide
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Overview
Description
Introduce the phenylthio group through a nucleophilic substitution reaction.
Use thiophenol (C₆H₅SH) with an appropriate leaving group.
Amide Formation
Final step involves coupling the oxadiazole derivative with the phenylthio compound.
Use a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound might involve similar steps but scaled up for batch processing. The choice of reagents and catalysts would be optimized for cost and efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide, a multi-step synthetic route is required. The starting materials are often commercially available or can be prepared through standard organic synthesis techniques.
Synthesis of Pyrrole Derivative
Start with the methylation of pyrrole.
Use methyl iodide (CH₃I) and a strong base like potassium carbonate (K₂CO₃).
Formation of Oxadiazole Ring
React the methylated pyrrole with hydrazine hydrate and formyl acetate.
Cyclization of the intermediate yields the oxadiazole ring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The phenylthio group could undergo oxidation to form sulfoxides or sulfones.
Reduction: : The amide bond can be reduced to the corresponding amine.
Substitution: : The pyrrole and oxadiazole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use oxidizing agents like m-CPBA (meta-chloroperbenzoic acid).
Reduction: : Utilize reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: : Employ electrophiles such as bromine (Br₂) for substitution reactions.
Major Products
Oxidation: : Formation of phenylsulfoxide or phenylsulfone derivatives.
Reduction: : Conversion of the amide group to an amine.
Substitution: : Introduction of halogen atoms on the aromatic rings.
Scientific Research Applications
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide has significant potential in several scientific disciplines:
Chemistry: : As a building block for more complex molecules.
Medicine: : Investigated for its pharmacological properties, including anti-cancer and anti-inflammatory effects.
Industry: : Used in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its interaction with biological targets. It can bind to specific proteins or enzymes, modulating their activity. The oxadiazole ring is known for its ability to engage in hydrogen bonding and van der Waals interactions, influencing the compound's binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include those with pyrrole, oxadiazole, and phenylthio groups but with different substituents or linkages. Some examples are:
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(methylthio)propanamide
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenoxy)propanamide
These analogs help in understanding the structure-activity relationship, highlighting the uniqueness of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide in terms of its biological and chemical properties.
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-21-10-5-8-14(21)17-19-16(23-20-17)12-18-15(22)9-11-24-13-6-3-2-4-7-13/h2-8,10H,9,11-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKSWJRAUUGMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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